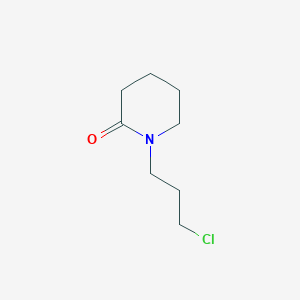

1-(3-Chloropropyl)piperidin-2-one

Description

1-(3-Chloropropyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 3-chloropropyl chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its utility arises from the reactivity of the chloropropyl group, which facilitates nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds with amines, heterocycles, or other nucleophiles.

Key applications include the synthesis of indenoisoquinoline derivatives (e.g., compound 22 in and ), which exhibit Topoisomerase I (Top1) inhibitory activity . Additionally, it is employed in the preparation of methanone derivatives (e.g., compound 23b in ) and other bioactive molecules .

Properties

Molecular Formula |

C8H14ClNO |

|---|---|

Molecular Weight |

175.65 g/mol |

IUPAC Name |

1-(3-chloropropyl)piperidin-2-one |

InChI |

InChI=1S/C8H14ClNO/c9-5-3-7-10-6-2-1-4-8(10)11/h1-7H2 |

InChI Key |

UGDYIVYKPUAJPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloropropyl)pyrrolidine

- Structure : A 5-membered pyrrolidine ring with a 3-chloropropyl substituent.

- Synthesis: Reacts with indenoisoquinoline 13 under basic conditions (K₂CO₃, DMF) to form compound 23, a Top1 inhibitor with moderate activity (++ level) .

- Key Difference : The smaller pyrrolidine ring (vs. piperidin-2-one) reduces steric hindrance but may limit hydrogen-bonding interactions, resulting in lower inhibitory potency compared to piperidine derivatives .

1-(3-Chloropropyl)morpholine

- Structure : A morpholine ring (oxygen-containing 6-membered heterocycle) with a 3-chloropropyl chain.

- Application : Used in nucleophilic substitutions to generate intermediates (e.g., 3b–h in ).

1-(3-Chloropropyl)-1H-imidazole

- Structure : Imidazole ring with a chloropropyl chain.

- Reactivity: The aromatic nitrogen in imidazole may participate in conjugation, altering electronic properties and reactivity.

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.